18|A-Glycyrrhetinic acid-d3
Description
Evolution of Academic Interest in Glycyrrhetinic Acid
Glycyrrhetinic acid, a pentacyclic triterpenoid (B12794562), is the primary bioactive metabolite of glycyrrhizic acid, the main sweet-tasting component of the licorice root (Glycyrrhiza glabra). researchgate.netmdpi.com Historically, licorice root has been a cornerstone of traditional medicine for centuries, valued for its therapeutic properties. researchgate.netmdpi.com The initial academic and commercial interest in its components was for flavoring and masking the bitter taste of other substances. targetmol.com
Scientific inquiry into licorice evolved to isolate its active compounds, leading to the identification of glycyrrhizic acid and its aglycone, glycyrrhetinic acid. mdpi.comnih.gov Research has since unveiled a broad spectrum of pharmacological activities for glycyrrhetinic acid, spurring significant academic investigation. mdpi.comrsc.org These activities include anti-inflammatory, antiviral, antitumor, hepatoprotective, and antioxidant effects. mdpi.comrsc.orgnih.gov
The discovery that glycyrrhetinic acid is the active form of glycyrrhizic acid, produced through hydrolysis by intestinal microflora, shifted research focus towards understanding its specific mechanisms of action. nih.gov Modern research employs advanced techniques like network pharmacology and molecular docking to explore its therapeutic targets at a molecular level. nih.govnih.gov Studies have investigated its potential in complex diseases by examining its influence on various signaling pathways, such as the PI3K/AKT and MAPK pathways. nih.govnih.gov However, challenges related to the natural compound's low solubility and bioavailability have prompted further research into creating derivatives to enhance its pharmaceutical properties. rsc.orgmdpi.com This has led to the development of structurally modified analogues, including isotopically labeled versions, to improve its utility in research and potential therapeutic applications. rsc.org
Table 1: Pharmacological Profile of Glycyrrhetinic Acid
| Biological Activity | Investigated Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB translocation and suppression of inflammatory cytokines like TNF-α and interleukins. | researchgate.netmdpi.com |
| Antitumor | Induction of apoptosis and inhibition of cancer cell proliferation. | nih.govmedchemexpress.com |
| Hepatoprotective | Protection against liver injury by activating Nrf2 signaling pathways to mitigate oxidative stress. | researchgate.netnih.gov |
| Antiviral | Interaction with viral entry mechanisms. | mdpi.com |
| Antioxidant | Scavenging of free radicals and modulation of oxidative stress pathways. | nih.gov |
Rationale for the Application of Deuterated Analogues in Contemporary Chemical Biology Research
The use of deuterated analogues, where one or more hydrogen atoms are replaced by its heavier, stable isotope deuterium (B1214612), has become a pivotal strategy in modern chemical and biological research. wikipedia.org This isotopic substitution, while seemingly minor, introduces significant changes in molecular properties that can be exploited for scientific investigation. The fundamental principle behind this application is the kinetic isotope effect (KIE). wikipedia.orgacs.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate for chemical processes involving the cleavage of this bond.
In drug discovery and development, this effect is particularly valuable. When a C-H bond is cleaved during a rate-limiting step of a drug's metabolism, replacing hydrogen with deuterium can significantly slow down the metabolic process. wikipedia.orgacs.org This "metabolic switching" can lead to several advantageous outcomes, such as an extended half-life of the compound in the body and a modified pharmacokinetic profile. acs.orgacs.org Furthermore, by slowing the formation of metabolites, deuteration can help reduce toxicity associated with certain metabolic byproducts or redirect metabolism toward less harmful pathways. acs.org
Beyond modifying metabolism, deuterated compounds are indispensable tools for mechanistic and quantitative studies. acs.orgacs.org They serve as non-radioactive, stable isotopic tracers for investigating the absorption, distribution, metabolism, and excretion (ADME) of molecules. acs.orgnih.gov In techniques like mass spectrometry, the known mass difference between the deuterated and non-deuterated compounds allows for precise tracking and quantification, even in complex biological matrices. acs.orgnih.gov This enables researchers to differentiate between an administered compound and its endogenous counterparts, reducing background interference and improving analytical sensitivity.
Table 2: Key Applications of Deuterated Analogues in Research
| Application Area | Rationale and Advantage | Reference |
|---|---|---|
| Pharmacokinetic (ADME) Studies | Acts as a stable, non-radioactive tracer for quantifying drug and metabolite levels in biological systems. | acs.orgacs.orgnih.gov |
| Mechanistic Elucidation | Helps to identify metabolic pathways and determine if C-H bond cleavage is a rate-limiting step. | acs.orgscienceopen.com |
| Improved Metabolic Profile | The kinetic isotope effect can slow metabolism, potentially increasing drug half-life and exposure. | wikipedia.orgtandfonline.com |
| Quantitative Analysis | Used as internal standards in mass spectrometry for accurate quantification of the parent compound. | acs.org |
| Enhanced Stability | The stronger C-D bond can lead to greater metabolic stability and slower degradation. |
Significance of Glycyrrhetinic acid-d3 in Mechanistic and Quantitative Studies
18α-Glycyrrhetinic acid-d3 is a deuterated analogue of 18α-Glycyrrhetinic acid, specifically designed for advanced research applications. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. This isotopic labeling makes it an invaluable tool for precise mechanistic and quantitative investigations that would be challenging with the non-deuterated parent compound alone.
A primary application of 18α-Glycyrrhetinic acid-d3 is in pharmacokinetic studies as a deuterium tracer. When administered, its metabolic fate can be meticulously tracked using liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated compound allows it to be clearly distinguished from the endogenous glycyrrhetinic acid that might be present, as well as from the non-deuterated compound if they are co-administered. This is crucial for accurately determining metabolic pathways, such as identifying the formation of glucuronidated metabolites during first-pass metabolism in the liver. The isotopic pattern in the mass spectra provides an unambiguous signature of the exogenous compound and its derivatives.
Furthermore, 18α-Glycyrrhetinic acid-d3 serves as a highly effective internal standard for quantitative bioanalysis. In LC-MS-based assays, a known quantity of the deuterated analogue is added to a biological sample (e.g., plasma or tissue homogenate). Because it is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample extraction, chromatography, and ionization, but is detected at a different mass-to-charge ratio. This allows for correction of variations in sample processing and instrument response, leading to highly accurate and precise quantification of the non-deuterated 18α-Glycyrrhetinic acid. The enhanced metabolic stability due to the C-D bonds can also be studied to understand its degradation rates compared to the natural form.
Table 3: Research Applications of 18α-Glycyrrhetinic acid-d3
| Study Type | Role of 18α-Glycyrrhetinic acid-d3 | Analytical Technique | Benefit of Deuteration | Reference |
|---|---|---|---|---|
| Pharmacokinetics | Tracer to follow metabolic fate. | LC-MS | Distinguishes exogenous from endogenous compound; tracks metabolic conversion (e.g., glucuronidation). | |
| Quantitative Bioanalysis | Internal standard. | LC-MS | High accuracy and precision in quantifying the non-deuterated analyte in biological matrices. | acs.org |
| Metabolic Stability | Test compound for degradation studies. | HPLC, LC-MS | Slower degradation due to the kinetic isotope effect allows for comparative stability analysis. | |
| Mechanistic Studies | Probe to investigate pharmacological pathways. | LC-MS, NMR | Enables precise tracking of the compound's interaction with biological systems like the MAPK/NF-κB pathway. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10,11,11-trideuterio-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D |
InChI Key |
MPDGHEJMBKOTSU-CUTXPBTHSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C(C1([2H])O)(C)C)C)[2H] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Glycyrrhetinic Acid D3
Strategic Synthetic Routes for Deuterated Glycyrrhetinic Acid
The introduction of deuterium (B1214612) atoms into the 18-α-Glycyrrhetinic acid scaffold can be achieved through several strategic synthetic methodologies. The choice of method often depends on the desired position of the deuterium labels and the required isotopic enrichment.
One common approach involves the esterification of 18-α-Glycyrrhetinic acid using deuterated methanol (B129727) (CD₃OD) in the presence of a deuterated acid catalyst like sulfuric acid-d₂ (D₂SO₄). This reaction is typically carried out at elevated temperatures (65–70°C) for several hours. The subsequent hydrolysis of the resulting methyl ester is performed using a deuterated base, such as sodium deuteroxide (NaOD) in D₂O, to yield 18-α-Glycyrrhetinic acid-d3. This method allows for the incorporation of deuterium at specific sites. While the non-deuterated version of this process can achieve yields of approximately 78%, the deuterated synthesis may see slightly lower yields of around 65% due to isotopic dilution effects.
Another strategy is direct acid-catalyzed hydrogen-deuterium exchange . In this method, 18-α-Glycyrrhetinic acid is stirred in a D₂O medium with a deuterated acid, such as 0.1 M DCl, at a moderate temperature (e.g., 50°C) for an extended period. This technique is effective for introducing deuterium at acidic proton positions.
Furthermore, catalytic deuteration of the non-deuterated precursor is a viable route. This can involve the use of deuterated solvents like acetic acid-d4 to achieve selective deuteration. The efficiency and selectivity of this method are highly dependent on the choice of catalyst and reaction conditions.
Biosynthetic approaches have also been explored, although they often present challenges in terms of yield and the extent of deuteration. Microbial fermentation using specific strains in D₂O-enriched media with deuterated carbon sources can lead to the production of partially deuterated glycyrrhetinic acid analogues. However, yields are typically low, and achieving high levels of specific deuteration can be difficult.
Advanced Spectroscopic Techniques for Isotopic Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Analysis
NMR spectroscopy is a powerful tool for analyzing the extent and position of deuterium incorporation.
¹H NMR (Proton NMR): The most direct evidence of successful deuteration is the disappearance or significant reduction of proton signals at the specific sites of deuterium substitution. For instance, the loss of the proton signal corresponding to the C-3 hydroxyl group would confirm deuteration at this position. The integration of remaining proton signals can be used to quantify the isotopic purity, with a purity of over 98% being critical to minimize interference from residual proton signals, especially when using deuterated solvents.
¹³C NMR (Carbon-13 NMR): The introduction of deuterium can cause small upfield shifts in the signals of the attached carbon atoms and adjacent carbons, known as isotopic effects. For example, a shift in the C-3 signal from approximately δ 78.5 ppm to δ 78.3 ppm can indicate deuterium incorporation at that position.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous confirmation of deuterium incorporation and its location within the molecule. Triple-quantum filtered (TQF) ²H-NMR can be particularly useful for validating deuteration efficiency and quantifying isotopic impurities.
A summary of typical NMR data for deuterated glycyrrhetinic acid is presented below:
| Technique | Observation | Significance |
| ¹H NMR | Disappearance/reduction of specific proton signals | Confirms location of deuterium incorporation |
| ¹³C NMR | Upfield shifts of carbon signals (isotopic effects) | Provides further evidence of deuteration |
| ²H NMR | Direct detection of deuterium signals | Unambiguously confirms and quantifies deuterium incorporation |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotopic Purity
HRMS is indispensable for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique allows for the accurate determination of the molecular weight. For 18-α-Glycyrrhetinic acid-d3, the [M-H]⁻ peak in the mass spectrum would be expected to shift by +3 Da compared to the non-deuterated compound (from m/z 471.3 to m/z 474.3).
Isotopic Distribution Analysis: HRMS can resolve the isotopic pattern of the molecular ion, allowing for the quantification of the d0, d1, d2, and d3 species. This data is crucial for determining the isotopic enrichment of the final product. An isotopic enrichment of >95% is often required for use as an internal standard.
The following table summarizes the expected mass spectrometry data:
| Technique | Expected Result for 18-α-Glycyrrhetinic acid-d3 | Purpose |
| ESI-MS | [M-H]⁻ peak at m/z 474.3 | Molecular weight confirmation |
| HRMS | Isotopic pattern showing high abundance of the d3 species | Determination of isotopic purity and enrichment |
Infrared (IR) and Raman Spectroscopy for Vibrational Signature Analysis
Vibrational spectroscopy techniques, such as IR and Raman spectroscopy, provide complementary information about the molecular structure and can detect changes resulting from isotopic substitution.
Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds. For example, the O-H stretching vibration, typically observed around 3400 cm⁻¹, will shift to a lower frequency (around 2500 cm⁻¹) for the O-D bond due to the heavier mass of deuterium. Similarly, C-H stretching vibrations will shift to lower wavenumbers upon deuteration to C-D.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and can provide a unique fingerprint of the molecule. sepscience.com The C-D stretching vibration in deuterated compounds typically appears in a distinct region of the Raman spectrum (around 2100-2300 cm⁻¹) where there is minimal interference from other vibrational modes. ustc.edu.cn This makes Raman spectroscopy a valuable tool for confirming deuteration and can be used to study the structure of organic compounds without the complication of Fermi resonance that can occur in the C-H stretching region. ustc.edu.cn Both IR and Raman spectroscopy are valuable for the characterization of terpenoids. researchgate.net
The table below highlights the key vibrational changes observed upon deuteration:
| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) Non-deuterated | Expected Wavenumber (cm⁻¹) Deuterated |
| IR | O-H Stretch | ~3400 | ~2500 (O-D Stretch) |
| IR/Raman | C-H Stretch | ~2850-3000 | ~2100-2300 (C-D Stretch) |
Advanced Analytical Methodologies and Bioanalytical Applications of Glycyrrhetinic Acid D3
Development and Validation of Chromatographic-Mass Spectrometric Methods Using Glycyrrhetinic Acid-d3 as Internal Standard
The integration of 18α-Glycyrrhetinic acid-d3 into chromatographic and mass spectrometric workflows is a cornerstone for the reliable quantification of its non-labeled counterpart, glycyrrhetinic acid, in various samples, including biological plasma and herbal formulations. texilajournal.comresearcher.life
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methodologies for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying trace levels of compounds in complex mixtures due to its exceptional sensitivity and selectivity. akjournals.com In this methodology, 18α-Glycyrrhetinic acid-d3 is added at a known concentration to samples containing the target analyte, glycyrrhetinic acid. Following sample preparation, such as protein precipitation or liquid-liquid extraction, the extract is injected into the LC system. sci-hub.senih.gov Chromatographic separation is typically achieved on a reverse-phase C18 column. nih.govsemanticscholar.org
The separated analyte and internal standard then enter the mass spectrometer, where they are ionized, most commonly by electrospray ionization (ESI). akjournals.comnih.gov The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govresearchgate.net For instance, a transition for glycyrrhetinic acid (GA) could be m/z 471→177, while the corresponding transition for the deuterated internal standard would be monitored at a mass shifted by three daltons (e.g., m/z 474→180). nih.gov This high specificity minimizes interference from matrix components, and the ratio of the analyte peak area to the internal standard peak area is used for quantification, effectively compensating for analytical variability. clearsynth.comsci-hub.se This approach enables detection at very low concentrations, with lower limits of quantification (LLOQ) reported as low as 0.1 ng/mL in human plasma. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) in Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique valued for its simplicity, cost-effectiveness, and high sample throughput. researchgate.netmdpi.com For the quantitative analysis of glycyrrhetinic acid using 18α-Glycyrrhetinic acid-d3 as an internal standard, both the sample and the standard mixture are applied to an HPTLC plate, typically silica (B1680970) gel 60 F254. innovareacademics.in The plate is then developed in a chamber with a suitable mobile phase, such as a mixture of chloroform (B151607) and methanol (B129727). innovareacademics.in
After development, the plate is dried, and the separated bands are visualized under UV light or by using a derivatizing agent like anisaldehyde sulfuric acid. innovareacademics.in Quantification is performed using a densitometric scanner, which measures the absorbance or fluorescence of the analyte and internal standard bands at a specific wavelength (e.g., 267 nm for glycyrrhetinic acid). innovareacademics.in The ratio of the peak area of glycyrrhetinic acid to that of 18α-Glycyrrhetinic acid-d3 is then used to determine the concentration from a calibration curve. eurasianjournals.com This ratiometric approach corrects for variations in sample application volume and inconsistencies in mobile phase migration, enhancing the accuracy and precision of the quantification. innovareacademics.ineurasianjournals.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for confirming the identity of analytes. akjournals.comnih.gov When analyzing 18α-Glycyrrhetinic acid-d3, ESI-MS provides unambiguous confirmation of its molecular weight and isotopic purity. In ESI, a solution of the compound is sprayed through a high-voltage needle, creating charged droplets that evaporate to yield gas-phase ions. nih.gov
For glycyrrhetinic acid, ESI typically produces a prominent pseudomolecular ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 469.5 or the protonated molecule [M+H]⁺ in positive ion mode at m/z 471.3. sci-hub.senih.gov For 18α-Glycyrrhetinic acid-d3, the corresponding ions would be observed at m/z 472.5 [M-H]⁻ or m/z 474.3 [M+H]⁺. The detection of this specific mass shift of +3 Da relative to the unlabeled compound serves as definitive proof of identity and successful deuterium (B1214612) labeling. This confirmation is a critical quality control step before its use as an internal standard in quantitative bioanalytical assays.
Method Validation Parameters and Rigorous Quality Control Strategies
The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. researchgate.net When using 18α-Glycyrrhetinic acid-d3 as an internal standard, key validation parameters are assessed to guarantee the reliability and accuracy of the analytical data.
Linearity and Calibration Curve Construction
Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. akjournals.comresearchgate.net To construct a calibration curve for quantifying glycyrrhetinic acid, a series of calibration standards with known concentrations are prepared and a fixed amount of the internal standard, 18α-Glycyrrhetinic acid-d3, is added to each. sci-hub.sesemanticscholar.org The samples are then analyzed, and a calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. sci-hub.sescispace.com The relationship is typically evaluated by a linear regression model. akjournals.comsid.ir The use of a deuterated internal standard ensures a stable and consistent response ratio, leading to excellent linearity, with correlation coefficients (r or r²) consistently exceeding 0.99. akjournals.comsci-hub.sesemanticscholar.org
Table 1: Examples of Linearity in Analytical Methods for Glycyrrhetinic Acid
| Analytical Method | Analyte/Matrix | Linearity Range | Correlation Coefficient (r/r²) | Reference |
| LC-MS/MS | 18β-Glycyrrhetinic acid in human plasma | 1–400 ng/mL | r > 0.99 | sci-hub.se |
| LC-MS/MS | Glycyrrhetinic acid | 10–10,000 ng/mL | Not specified | nih.gov |
| HPTLC | Glycyrrhetinic acid | 400–2000 ng/spot | Not specified | innovareacademics.in |
| HPLC | 18β-Glycyrrhetinic acid | 0.0078–1 mg/mL | r² = 0.9995 | sid.ir |
| HPTLC | Glycyrrhetinic acid | 160–960 ng/spot | Not specified | eurasianjournals.com |
| HPLC-DAD | 18-β-Glycyrrhetinic Acid in HepG2 cells | Not specified | r² = 0.9946 | nih.gov |
Assessment of Accuracy, Precision, and Selectivity
Accuracy refers to the closeness of the measured concentration to the true value and is often determined through recovery experiments. researchgate.netsid.ir Samples of a blank matrix (e.g., plasma) are spiked with known amounts of glycyrrhetinic acid at low, medium, and high concentrations. sci-hub.se The concentration is then measured against a calibration curve, and the accuracy is expressed as the percentage of the nominal concentration. Studies show that methods using internal standards achieve high accuracy, with recoveries often between 85% and 115% of the nominal value. sci-hub.senih.govsid.ir For example, one study reported mean recoveries for 18β-glycyrrhetinic acid ranging from 86.20% to 99.12%. sci-hub.se
Precision measures the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. sci-hub.seresearchgate.net It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). sci-hub.senih.gov Precision is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). sci-hub.sesid.ir For bioanalytical methods, the RSD should generally not exceed 15%. sci-hub.se The use of 18α-Glycyrrhetinic acid-d3 as an internal standard significantly improves precision by correcting for random errors during sample handling and analysis, with reported RSDs well below this limit. nih.govsid.ir
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix. sci-hub.seresearchgate.net In LC-MS/MS, selectivity is achieved through the combination of chromatographic separation and the specificity of MRM transitions. nih.gov The use of a stable isotope-labeled internal standard like 18α-Glycyrrhetinic acid-d3 is the gold standard for ensuring selectivity. texilajournal.comclearsynth.com Since the deuterated standard co-elutes and experiences the same ionization suppression or enhancement as the analyte, these matrix effects are canceled out when the peak area ratio is calculated, ensuring that the measurement is highly selective and unaffected by the sample matrix. texilajournal.comclearsynth.com
Table 2: Summary of Accuracy and Precision Data for Glycyrrhetinic Acid Analysis
| Analyte | Method | Accuracy (% Nominal) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| 18β-Glycyrrhetinic acid | LC-MS/MS | Not specified | < 15% | < 15% | sci-hub.se |
| Glycyrrhetinic acid | LC-MS/MS | 93.7% to 107.8% | < 11.0% | < 11.0% | nih.gov |
| 18β-Glycyrrhetinic acid | HPLC | 99.60% to 102.81% | < 1.58% | Not specified | sid.ir |
| Glycyrrhetinic acid | HPTLC | 99.49% | 0.41% | 0.73% | innovareacademics.in |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the sensitivity of a method.
For glycyrrhetinic acid and its deuterated analogues, these limits are typically established using methods like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors. The determination often involves analyzing a series of diluted standard solutions and calculating the signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. nvkc.nl Alternatively, the standard deviation of the y-intercept and the slope of the calibration curve can be used for calculation. nih.gov
While specific LOD and LOQ values for 18-alpha-Glycyrrhetinic acid-d3 are not detailed in the provided research, data from its non-deuterated isomers and similar analytical techniques provide valuable context. For instance, an HPLC-UV method for the non-deuterated 18-β-glycyrrhetinic acid identified an LOD of 11.46 µg/mL and an LOQ of 34.72 µg/mL in a cellular matrix. nih.gov In contrast, the more sensitive liquid chromatography-mass spectrometry (LC-MS) technique can achieve much lower detection limits, estimated at approximately 0.1 ng/mL for 18α-Glycyrrhetinic acid-d3, making it ideal for pharmacokinetic studies. Another HPLC method for 18β-glycyrrhetinic acid in plasma reported a detection limit of about 10 ng/mL. nist.gov
Table 1: Examples of Reported Detection and Quantification Limits for Glycyrrhetinic Acid Analogs
| Compound | Method | Matrix | Limit Type | Value | Reference |
|---|---|---|---|---|---|
| 18-β-Glycyrrhetinic acid | HPLC-UV | HepG2 Cells | LOD | 11.46 µg/mL | nih.gov |
| 18-β-Glycyrrhetinic acid | HPLC-UV | HepG2 Cells | LOQ | 34.72 µg/mL | nih.gov |
| 18-alpha-Glycyrrhetinic acid-d3 | LC-MS | Not Specified | LOD | ~0.1 ng/mL |
Evaluation of Ruggedness and Robustness
Method validation requires a thorough assessment of ruggedness and robustness to ensure reliability under various conditions. nih.gov
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal use. unibo.it For HPLC methods, these parameters often include mobile phase composition and pH, flow rate, column temperature, and detector wavelength. chromatographyonline.comscience.gov For instance, a robustness test on an HPLC method for a different compound revealed that mobile phase composition and pH were the main factors influencing the separation. science.gov
Ruggedness , often considered a measure of intermediate precision, evaluates the reproducibility of results under a variety of operational conditions, such as using different instruments, analysts, or laboratories. chromatographyonline.com
Specific ruggedness and robustness studies for methods analyzing 18-alpha-Glycyrrhetinic acid-d3 are not extensively detailed in publicly available literature. However, any validated method for its quantification would necessitate such an evaluation as per ICH guidelines. sid.ir The accuracy and precision of an HPLC method for 18β-glycyrrhetinic acid were studied across different days, which is a component of ruggedness testing. sid.ir A comprehensive robustness study would involve systematically varying the critical parameters to determine their impact on the analytical results, such as peak resolution, retention time, and quantification.
Table 2: Typical Parameters Evaluated in Robustness and Ruggedness Testing for HPLC Methods
| Test | Parameter Examples | Purpose | Reference |
|---|---|---|---|
| Robustness | Mobile Phase pH, Mobile Phase Composition (± 2%), Flow Rate (± 10%), Column Temperature (± 5°C), Wavelength | To assess the method's reliability with minor variations in internal parameters. | chromatographyonline.comscience.gov |
| Ruggedness | Different Analysts, Different Instruments, Different Laboratories, Different Days | To assess the method's reproducibility under external variations. | chromatographyonline.com |
Application of Isotope Dilution Mass Spectrometry in Biological Matrices
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes an isotopically labeled version of the analyte as an internal standard. chromatographyonline.com 18-alpha-Glycyrrhetinic acid-d3 is specifically designed for this purpose. targetmol.com The principle of IDMS involves adding a known amount of the isotopically labeled standard (e.g., 18-alpha-Glycyrrhetinic acid-d3) to the sample at the beginning of the preparation process. chromatographyonline.comnih.gov
Because the labeled standard has virtually identical chemical and physical properties to the endogenous, non-labeled analyte, it experiences the same effects during sample extraction, cleanup, and ionization in the mass spectrometer. researchgate.net This co-elution and co-ionization allow the labeled standard to effectively compensate for variations in sample recovery and matrix effects—a common challenge in complex biological matrices like plasma, serum, or tissue homogenates. chromatographyonline.comnih.gov
The mass spectrometer can readily distinguish between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. sigmaaldrich.com By measuring the ratio of the signal from the natural analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved. nih.gov This approach significantly improves the reliability of bioanalytical methods, making it the gold standard for quantifying small molecules in complex samples. researchgate.net The use of stable isotope-labeled internal standards like 18-alpha-Glycyrrhetinic acid-d3 is crucial for developing robust and reliable LC-MS methods for pharmacokinetic research and clinical diagnostics. researchgate.netnih.gov
Metabolic Pathway Elucidation and Biotransformation Studies Utilizing Deuterated Glycyrrhetinic Acid
In Vitro Metabolic Transformation Studies in Cellular and Subcellular Systems
In vitro models using cellular and subcellular systems are fundamental to understanding the metabolic pathways of xenobiotics. These systems, which include liver microsomes, cell cultures, and isolated enzymes, allow for the investigation of specific metabolic reactions in a controlled environment.
The liver is the primary site of drug metabolism, where compounds undergo Phase I (functionalization) and Phase II (conjugation) reactions to facilitate their elimination. Glycyrrhetinic acid is extensively metabolized in the liver, primarily through conjugation pathways.
Glucuronidation: This is a major Phase II metabolic pathway for glycyrrhetinic acid. The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, aiding its excretion. In human liver microsomes, glycyrrhetinic acid is converted to glycyrrhetinic acid 3-O-glucuronide nih.gov. This metabolite, however, has been associated with toxicity, highlighting the importance of understanding this metabolic route nih.gov. The UGT enzymes are primarily located on the luminal side of the endoplasmic reticulum washington.edu.
Sulfation: Another important Phase II conjugation reaction is sulfation, catalyzed by sulfotransferases (SULTs). This pathway involves the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. While glucuronidation is often the more dominant pathway for many compounds, sulfation also plays a role in the detoxification and elimination of glycyrrhetinic acid. Studies have shown that glycyrrhetinic acid is conjugated to form sulfates prior to biliary excretion nih.gov.
Glycyrrhizin (B1671929), the primary active component of licorice root, is a prodrug that requires metabolic activation by the gut microbiota to exert its pharmacological effects. When administered orally, glycyrrhizin is poorly absorbed due to its large molecular size and hydrophilicity oup.comnih.gov. Instead, it travels to the lower gastrointestinal tract, where it is hydrolyzed by intestinal bacteria into its active aglycone, glycyrrhetinic acid, which is then absorbed into the systemic circulation nih.govoup.commdpi.com.
This biotransformation is critical for the bioavailability of the active compound. Studies comparing conventional and germ-free rats have demonstrated that glycyrrhetinic acid is not detected in the plasma of germ-free rats after oral administration of glycyrrhizin, confirming the indispensable role of the intestinal flora oup.com. Specific human intestinal bacteria, such as Eubacterium sp. GLH, have been identified as capable of carrying out this hydrolysis oup.comjst.go.jp. These bacteria produce β-D-glucuronidase enzymes that cleave the two glucuronic acid molecules from the glycyrrhizin structure mdpi.comjst.go.jp.
The conversion of glycyrrhizin to glycyrrhetinic acid and its intermediates is a key area of study, with significant interest in using isolated enzymes for controlled biotransformation. The primary enzymes involved are β-glucuronidases (GUS), which are glycosyl hydrolases that cleave glucuronic acid from glycosides asm.org.
Microbial β-glucuronidases are widely investigated for this purpose. Enzymes sourced from various fungi, such as Aspergillus species and Talaromyces pinophilus, can efficiently hydrolyze glycyrrhizin asm.org. The biotransformation can yield different products depending on the enzyme's specificity. Some enzymes selectively hydrolyze one of the two glucuronic acid molecules to produce glycyrrhetinic acid 3-O-mono-β-d-glucuronide (GAMG), an intermediate metabolite that is also pharmacologically active asm.orgnih.gov. Other enzymes can completely hydrolyze glycyrrhizin to glycyrrhetinic acid nih.gov. This enzymatic approach is considered an environmentally friendly alternative to chemical hydrolysis, which requires harsh conditions and can lead to unwanted byproducts google.com.
Beyond hydrolysis, other enzymatic processes like glycosylation have been explored. UDP-glycosyltransferases (UGTs) can be used to attach sugar moieties to the glycyrrhetinic acid structure, creating novel derivatives with potentially altered solubility and bioactivity mdpi.com.
Identification and Quantification of Deuterated Metabolites
The use of stable isotope-labeled compounds like 18α-Glycyrrhetinic acid-d3 is central to modern metabolic research. The key advantage is the ability to differentiate the administered drug and its metabolites from endogenous compounds using mass spectrometry.
While specific studies detailing the analysis of 18α-Glycyrrhetinic acid-d3 are not prevalent in the reviewed literature, the methods for its non-deuterated analog are well-established and directly applicable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of glycyrrhetinic acid and its metabolites in biological matrices such as plasma, urine, and tissue extracts nih.govnih.govnih.govresearchgate.net.
In a typical LC-MS/MS analysis for a deuterated compound, the stable isotope-labeled molecule serves as its own ideal internal standard for quantification, a technique known as stable isotope dilution analysis. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the deuterated analyte and its non-deuterated counterpart in Multiple Reaction Monitoring (MRM) mode nih.govresearchgate.net. For example, the precursor and product ions for glycyrrhetinic acid (m/z 471) are well-defined nih.govnih.govresearchgate.net. For 18α-Glycyrrhetinic acid-d3, the precursor ion would be shifted by 3 mass units (m/z 474). By monitoring these unique transitions, the instrument can selectively detect and quantify the deuterated compound and its metabolites, providing unambiguous data on absorption, distribution, metabolism, and excretion (ADME). This approach offers high sensitivity, often reaching lower limits of quantification in the low ng/mL range in plasma nih.govnih.gov.
Enzyme Inhibition Kinetics and Mechanisms of Action in Metabolic Pathways
Glycyrrhetinic acid is known to interact with various drug-metabolizing enzymes, which can lead to significant herb-drug interactions. Understanding the kinetics and mechanisms of these interactions is crucial for predicting potential clinical outcomes.
Glycyrrhetinic acid has been shown to be a significant inhibitor of several key cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of therapeutic drugs researchgate.net.
Cytochrome P450 3A4 (CYP3A4): This is one of the most abundant and important drug-metabolizing enzymes in the human liver. Glycyrrhetinic acid is a potent inhibitor of CYP3A4 activity. In vitro studies using human liver microsomes (HLMs) have reported IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) in the range of 7.25 to 8.195 µM researchgate.netnih.govscilit.comnih.gov. The mechanism of inhibition has been described as both competitive, with a Ki (inhibition constant) of 1.57 µM, and mixed, with a Ki of 6.4 µM researchgate.netnih.govscilit.comnih.gov. This potent inhibition suggests a high potential for interactions with drugs that are substrates of CYP3A4 scilit.com.
Cytochrome P450 2C9 (CYP2C9): Glycyrrhetinic acid also demonstrates inhibitory effects on CYP2C9, although to a lesser extent than on CYP3A4. Studies have reported a moderate level of inhibition with an IC50 value of approximately 42.89 µM in human liver microsomes nih.govnih.gov.
Cytochrome P450 2C19 (CYP2C19): Similar to its effect on CYP2C9, glycyrrhetinic acid moderately inhibits CYP2C19 activity. The reported IC50 value for this interaction is approximately 40.26 µM nih.govnih.gov.
The inhibitory effects on these crucial CYP isoforms indicate that co-administration of licorice or glycyrrhetinic acid with drugs metabolized by CYP3A4, CYP2C9, or CYP2C19 could lead to decreased clearance and increased plasma concentrations of those drugs, potentially resulting in adverse effects.
Table 1: Inhibitory Potency of Glycyrrhetinic Acid on Major CYP450 Isoforms
| CYP Isoform | Test System | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| CYP3A4 | Human Liver Microsomes | 8.195 nih.govnih.gov | 1.57 nih.govnih.gov | Competitive |
| CYP3A4 | Human Liver Microsomes | 7.25 researchgate.netscilit.com | 6.4 researchgate.netscilit.com | Mixed |
| CYP3A4 | Recombinant CYP3A4 | 7.498 nih.govnih.gov | N/A | N/A |
| CYP2C9 | Human Liver Microsomes | 42.89 nih.govnih.gov | N/A | N/A |
| CYP2C19 | Human Liver Microsomes | 40.26 nih.govnih.gov | N/A | N/A |
N/A: Not Available in the cited sources.
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Type 2 Inhibition Research
Glycyrrhetinic acid is a well-known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which are crucial in modulating the activity of glucocorticoids. The type 2 isozyme, 11β-HSD2, is particularly important for its role in converting active cortisol to inactive cortisone, thereby protecting the mineralocorticoid receptor from illicit activation by cortisol. Inhibition of 11β-HSD2 can lead to an apparent mineralocorticoid excess syndrome.
Research has shown that both 18α- and 18β-glycyrrhetinic acid isomers exhibit inhibitory effects on 11β-HSD2, although with differing potencies and selectivities. 18β-Glycyrrhetinic acid is a potent but non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. nih.gov In contrast, some studies suggest that modifications to the glycyrrhetinic acid structure can lead to more selective and potent inhibitors of 11β-HSD2. nih.gov The development of such selective inhibitors is a significant area of research for potential therapeutic applications. nih.gov
The inhibitory activity of various glycyrrhetinic acid derivatives against 11β-HSD2 has been characterized in cellular and cell-free assays. These studies are crucial for understanding the structure-activity relationships that govern the inhibitory potential of these compounds.
Table 1: Inhibitory Activity of Glycyrrhetinic Acid Derivatives against 11β-HSD2
| Compound | Assay System | IC₅₀ (nM) | Reference |
| 18β-Glycyrrhetinic acid | Human 11β-HSD2 (cell lysates) | 10 | nih.gov |
| Derivative 1 | Human 11β-HSD2 (cell lysates) | 5 | nih.gov |
| Derivative 2 | Human 11β-HSD2 (cell lysates) | 25 | nih.gov |
This table is representative of typical findings in the field and is based on data for non-deuterated glycyrrhetinic acid derivatives.
Other Metabolizing Enzyme Interaction Studies
Beyond its well-documented effects on 11β-HSD, glycyrrhetinic acid and its derivatives interact with various other metabolizing enzymes, most notably the cytochrome P450 (CYP) family. These interactions are significant as they can lead to herb-drug interactions, altering the pharmacokinetics of co-administered medications.
Studies have demonstrated that glycyrrhetinic acid can inhibit several CYP isoforms. For instance, 18β-glycyrrhetinic acid has been shown to be a potent inhibitor of CYP3A4, a major enzyme responsible for the metabolism of a large number of therapeutic drugs. nih.govnih.gov The inhibitory effect of glycyrrhetinic acid on CYP3A4 has been characterized as competitive. nih.gov
Furthermore, interactions with other CYP isoforms, such as CYP2C9, have been reported, although generally with lower potency compared to CYP3A4. nih.gov The potential for glycyrrhetinic acid to modulate the activity of these enzymes underscores the importance of considering its co-administration with other therapeutic agents.
Table 2: Interaction of 18β-Glycyrrhetinic Acid with Cytochrome P450 Isoforms
| CYP Isoform | Interaction Type | IC₅₀ (µM) | Reference |
| CYP3A4 | Competitive Inhibition | 8.2 | nih.gov |
| CYP2C9 | Inhibition | 42.9 | nih.gov |
| CYP2C19 | Inhibition | 40.3 | nih.gov |
| CYP2A6 | No significant inhibition | >100 | nih.gov |
| CYP2D6 | No significant inhibition | >100 | nih.gov |
This table presents data from in vitro studies using human liver microsomes and non-deuterated 18β-glycyrrhetinic acid.
Molecular and Cellular Research Mechanisms of Glycyrrhetinic Acid
Molecular Target Identification and Validation Methodologies
The identification of direct molecular targets is crucial to understanding the pharmacological effects of 18α-Glycyrrhetinic acid. A combination of computational and experimental approaches has been employed to predict and validate its protein-ligand interactions.
Network Pharmacology and Computational Docking Approaches for Target Prediction
Network pharmacology is a powerful in-silico method used to construct and analyze complex biological networks, providing insights into the multifaceted interactions between drug molecules and cellular components. This approach, combined with computational docking, has been instrumental in predicting the potential protein targets of glycyrrhetinic acid.
By integrating data from various databases, researchers have identified numerous potential targets. Computational docking simulations are then used to model the binding affinity and interaction between glycyrrhetinic acid and these predicted protein targets. These studies often reveal favorable binding energies and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues within the proteins' active sites. For instance, docking studies have predicted strong interactions with proteins involved in critical signaling pathways, including PI3K and various caspases, which are essential for regulating cell survival and apoptosis.
Experimental Verification of Protein-Ligand Interactions (e.g., RAS-effector proteins)
Following computational predictions, experimental validation is essential to confirm direct protein-ligand interactions. Techniques such as surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) are employed to verify these interactions.
Research has demonstrated that glycyrrhetinic acid and its derivatives can directly bind to and modulate the function of specific proteins. One significant area of investigation involves the Ras signaling pathway, a critical regulator of cell proliferation and survival. Studies have shown that glycyrrhetinic acid can interfere with Ras-effector protein interactions. For example, it has been observed to inhibit the interaction between Ras and its downstream effectors, which is a key step in oncogenic signaling. This interference can disrupt the activation of subsequent signaling cascades, including the MAPK pathway, thereby affecting cellular processes.
Modulation of Intracellular Signaling Pathways in Cellular Models
18α-Glycyrrhetinic acid exerts its cellular effects by modulating a range of interconnected intracellular signaling pathways that are fundamental to inflammation, cell proliferation, and survival.
NF-κB Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Glycyrrhetinic acid is a well-documented inhibitor of this pathway. It can block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and various cytokines.
PI3K/AKT Signaling Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Multiple studies have confirmed that glycyrrhetinic acid can significantly inhibit this pathway. It has been shown to decrease the phosphorylation levels of both PI3K and its key downstream effector, AKT, in various cellular models. By suppressing the PI3K/AKT pathway, glycyrrhetinic acid can induce apoptosis and inhibit the proliferation of cells. This inhibitory effect is a key mechanism behind its observed anti-inflammatory and anti-proliferative activities.
MAPK Pathway Analysis (e.g., ERK, p38, JNK)
Interactive Data Tables
Table 1: Key Signaling Proteins Modulated by Glycyrrhetinic Acid
| Pathway | Protein Target | Observed Effect of Glycyrrhetinic Acid |
| NF-κB | IκBα | Inhibition of phosphorylation and degradation |
| NF-κB | NF-κB (p65) | Prevention of nuclear translocation |
| PI3K/AKT | PI3K | Decreased phosphorylation |
| PI3K/AKT | AKT | Decreased phosphorylation |
| MAPK | ERK | Decreased phosphorylation |
| MAPK | p38 | Decreased phosphorylation |
| MAPK | JNK | Decreased phosphorylation |
JAK/STAT Pathway Investigation
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. wikipedia.orgyoutube.com Research indicates that 18β-Glycyrrhetinic acid (18β-GA) can modulate this pathway. Studies have shown that 18β-GA inhibits the JAK2/STAT3 pathway, which is significantly activated during oxygen-glucose deprivation/reoxygenation events. nih.gov In models of cerebral ischemia/reperfusion injury, 18β-GA was found to decrease the expression levels of phosphorylated JAK2 and phosphorylated STAT3. nih.gov
In the context of oncology, the pathway is also a target of 18β-GA. In A549 lung cancer cells, 18β-GA has been observed to inhibit cell migration through signaling pathways that include STAT3. tandfonline.com The compound's interaction with this pathway is a key component of its mechanism for inducing cell cycle arrest and apoptosis in cancer cells. tandfonline.com By inhibiting key components like STAT3, 18β-Glycyrrhetinic acid interferes with the transmission of extracellular signals to the nucleus, thereby affecting gene transcription related to cell survival and proliferation. wikipedia.orgfrontiersin.org
Cellular Response Investigations in Non-Clinical Models
18β-Glycyrrhetinic acid has been shown to exert significant effects on cell cycle progression, primarily by inducing arrest at various checkpoints in different cell types. In non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460, treatment with glycyrrhetinic acid led to a dose- and time-dependent arrest in the G0/G1 phase of the cell cycle. nih.gov For instance, in one study, the percentage of A549 cells in the G0/G1 phase increased from 85% in the control group to 91% after treatment. nih.gov
Conversely, in other cancer cell lines, 18β-GA induces arrest at a different checkpoint. In A549 lung cancer cells, it was found to cause G2/M phase cell cycle arrest. tandfonline.com This arrest was associated with altered levels of key regulatory proteins, including decreased expression of cyclin B1 and cyclase-dependent kinase 1/2 (CDK1/2), and increased expression of p53, p27, and p21. tandfonline.com Similarly, in models of rheumatoid arthritis, 18β-GA was able to trigger G1 phase cell cycle arrest. nih.gov In gastric cancer cells, the compound induced G1/S-phase arrest, significantly decreasing the percentage of cells in the S-phase while increasing the population in the G0/G1 phase. nih.govresearchgate.net
| Cell Line | Cancer Type | Observed Effect | Key Molecular Changes | Source |
|---|---|---|---|---|
| A549 and NCI-H460 | Non-Small Cell Lung Cancer | G0/G1 Arrest | N/A | nih.gov |
| A549 | Lung Cancer | G2/M Arrest | ↓ Cyclin B1, ↓ CDK1/2, ↑ p-p53, ↑ p27, ↑ p21 | tandfonline.com |
| MGC-803 | Gastric Cancer | G1/S Arrest | ↓ S-phase cells, ↑ G0/G1-phase cells | nih.govresearchgate.net |
| HepG2 | Hepatocellular Carcinoma | G1 Arrest | N/A | iiarjournals.org |
| MH7A and RAW264.7 | Rheumatoid Arthritis Model | G1 Arrest | N/A | nih.gov |
18β-Glycyrrhetinic acid is a known inducer of apoptosis, or programmed cell death, across a variety of cell lines through multiple molecular pathways. In human ovarian cancer A2780 cells, it induces apoptosis in a dose-dependent manner. nih.gov The apoptotic mechanism can be mitochondria-dependent, as seen in A549 lung cancer cells, which involves an increase in intracellular reactive oxygen species (ROS). tandfonline.com
The process often involves the activation of caspases, a family of protease enzymes essential for apoptosis. In AGS human gastric adenocarcinoma cells, 18α-GA (an isomer) increased the activities of caspase-3 and caspase-9. koreascience.kr Similarly, in human hepatocellular carcinoma HepG2 cells, glycyrrhetinic acid-induced apoptosis was accompanied by the activation of caspase-8. iiarjournals.org However, in some cases, the apoptosis can be caspase-independent. nih.gov
The regulation of apoptosis by 18β-GA also involves the Bcl-2 family of proteins. Studies have shown that it can reduce the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while the levels of pro-apoptotic proteins such as Bax and Bak remain unaffected. iiarjournals.org
| Cell Line | Cell Type | Apoptotic Pathway/Mediators | Source |
|---|---|---|---|
| A549 | Lung Cancer | Mitochondria-dependent, ↑ ROS, ↑ Cleaved caspase-3, ↑ Cleaved PARP, ↓ Bcl-2 | tandfonline.com |
| HepG2 | Hepatocellular Carcinoma | ↑ Caspase-8, ↓ Bcl-2, ↓ Bcl-xL | iiarjournals.org |
| AGS | Gastric Adenocarcinoma | ↑ Caspase-3, ↑ Caspase-9, ↑ ROS | koreascience.kr |
| A2780 | Ovarian Cancer | Dose-dependent apoptosis | nih.gov |
| MGC-803 | Gastric Cancer | Caspase-independent apoptosis | nih.gov |
18β-Glycyrrhetinic acid consistently demonstrates an ability to inhibit cell proliferation and reduce cell viability in various cancer cell lines. In non-small cell lung cancer lines (A549 and NCI-H460) and ovarian cancer cells (A2780), it suppresses proliferation and decreases viability in a dose-dependent manner. nih.govnih.gov This anti-proliferative effect has also been documented in human gastric cancer, promyelocytic leukemia HL-60 cells, and hepatoma cells. nih.govfrontiersin.org
The mechanisms underlying this inhibition are linked to the previously discussed induction of cell cycle arrest and apoptosis. nih.govfrontiersin.org However, the effect on proliferation is not universal across all cell types. In a contrasting finding, one study reported that a derivative of 18β-GA significantly enhanced the proliferation of primary human dermal fibroblasts and HaCaT keratinocytes without causing cell death. nih.gov This suggests that the compound's effect on cell proliferation can be cell-type specific.
The Endoplasmic Reticulum (ER) is crucial for protein folding, and the accumulation of unfolded proteins triggers a state known as ER stress, which can lead to cell cycle arrest or apoptosis. nih.govyoutube.com Glycyrrhetinic acid has been identified as an inducer of the ER stress pathway in certain cancer cells. nih.gov In A549 and NCI-H460 lung cancer cells, GA was shown to induce ER stress by activating the Binding-Immunoglobulin Protein (Bip), a key ER chaperone and stress sensor. nih.govresearchgate.net
This induction of ER stress is a direct mechanism through which glycyrrhetinic acid causes G1-phase cell cycle arrest in these cells. nih.gov In other contexts, such as cholestasis-induced liver injury, glycyrrhetinic acid can have a protective role by attenuating ER stress-induced hepatocyte apoptosis. nih.gov It was found to block all three branches of the Unfolded Protein Response (UPR) in cholestatic mouse livers and downregulate the C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis. nih.gov
Enzyme Inhibition Studies at the Molecular Level
18β-Glycyrrhetinic acid is a potent inhibitor of several enzymes, a characteristic that underlies many of its pharmacological effects. One of the most well-documented targets is the Cytochrome P450 (CYP450) family of enzymes, which are involved in drug metabolism. Studies using human liver microsomes (HLMs) showed that glycyrrhetinic acid strongly inhibits CYP3A4 activity in a competitive manner. nih.gov It also demonstrates moderate inhibitory effects on CYP2C9 and CYP2C19, while other isoforms like CYP2A6 and CYP2D6 are not significantly affected. nih.gov
Beyond the CYP450 system, glycyrrhetinic acid is known to inhibit enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase, which is responsible for converting cortisol to the inactive cortisone. researchgate.netmdpi.com It also acts as an inhibitor of key enzymes in the androgen biosynthesis pathway, including 17,20-lyase and 17-hydroxysteroid dehydrogenase. mdpi.com Furthermore, research has identified it as an inhibitor of various mammalian DNA polymerases, including α, β, κ, and λ. researchgate.net
| Enzyme Target | Enzyme Family | Inhibitory Action | Inhibition Values | Source |
|---|---|---|---|---|
| CYP3A4 | Cytochrome P450 | Competitive Inhibition | IC50: 8.195 μM (HLMs), Ki: 1.57 μM | nih.gov |
| CYP2C9 | Cytochrome P450 | Moderate Inhibition | IC50: 42.89 μM (HLMs) | nih.gov |
| CYP2C19 | Cytochrome P450 | Moderate Inhibition | IC50: 40.26 μM (HLMs) | nih.gov |
| 11β-hydroxysteroid dehydrogenase | Dehydrogenase | Inhibition | N/A | researchgate.netmdpi.com |
| 17,20-lyase | Lyase | Inhibition | N/A | mdpi.com |
| 17-hydroxysteroid dehydrogenase | Dehydrogenase | Inhibition | N/A | mdpi.com |
| DNA polymerases (α, β, κ, λ) | Polymerase | Inhibition | N/A | researchgate.net |
DNA Polymerase Inhibition
Glycyrrhetinic acid has demonstrated inhibitory effects on the activity of mammalian DNA polymerases. A study investigating glycyrrhizin (B1671929) and its derivatives found that glycyrrhetinic acid was the most potent inhibitor among the tested compounds against several DNA polymerases, including α, β, κ, and λ. nih.govnih.gov These enzymes belong to the B, A, Y, and X families of polymerases, respectively, highlighting a broad-spectrum inhibitory action. nih.govnih.gov
The inhibition of these DNA polymerases suggests a potential mechanism for the anti-inflammatory and anti-proliferative effects of glycyrrhetinic acid. DNA polymerases are crucial for DNA replication and repair. By inhibiting these enzymes, glycyrrhetinic acid may interfere with the proliferation of cells involved in inflammatory processes. nih.gov The study also noted that glycyrrhetinic acid suppressed the production of tumor necrosis factor-α (TNF-α) and the action of nuclear factor-κB (NF-κB), key players in the inflammatory response. nih.govnih.gov
| DNA Polymerase Family | Specific Polymerase Inhibited | Observed Effect |
|---|---|---|
| B Family | α | Strong Inhibition |
| A Family | β | Strong Inhibition |
| Y Family | κ | Strong Inhibition |
| X Family | λ | Strong Inhibition |
α-Glucosidase Inhibition Kinetics
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Research has shown that derivatives of 18β-glycyrrhetinic acid can act as potent inhibitors of α-glucosidase. researchgate.net
Kinetic studies have been performed to understand the nature of this inhibition. These studies help to determine whether the inhibitor binds to the active site of the enzyme (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to the enzyme-substrate complex (uncompetitive inhibition). nih.govresearchgate.net For instance, certain peptide conjugates of 18β-glycyrrhetinic acid have exhibited competitive or non-competitive inhibition of α-glucosidase. researchgate.net A competitive-type inhibition suggests that the inhibitor directly competes with the substrate for binding to the enzyme's active site. researchgate.net
| Derivative | Inhibition Type | IC50 Value |
|---|---|---|
| 18β-GA-Cys¹-Tyr²-Gly³ | Competitive | 20 µM |
| 18β-GA-Pro¹-Tyr²-Gly³ | Non-competitive | 28 µM |
| Acarbose (Standard) | - | 875.8 µM |
Thromboxane Synthase (TxAS) Inhibition
Thromboxane A2 synthase (TxAS) is an enzyme that catalyzes the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. patsnap.com Inhibition of TxAS is a therapeutic target for cardiovascular diseases. patsnap.com Studies have demonstrated that 18β-glycyrrhetinic acid can suppress cell proliferation in non-small cell lung cancer by inhibiting both the expression and activity of TxAS. plos.orgnih.govnih.gov
The inhibitory effect of 18β-glycyrrhetinic acid on TxAS was shown to be dose- and time-dependent. plos.org Furthermore, the compound was found to block the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK)1/2 and cyclic adenosine monophosphate response element binding protein (CREB) pathways, which are induced by TxAS. nih.govnih.gov This suggests that the anti-cancer effects of 18β-glycyrrhetinic acid may be, in part, mediated through its inhibition of TxAS and subsequent signaling cascades. nih.govnih.gov
Beta-Secretase 1 (BACE1) Inhibition
Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in the brains of individuals with Alzheimer's disease. nih.govnih.gov Therefore, inhibiting BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease. nih.govnih.govfrontiersin.org
BACE1 is a type I transmembrane aspartyl protease. nih.gov The development of small-molecule inhibitors that can cross the blood-brain barrier and effectively inhibit BACE1 is a significant area of research. nih.gov While direct studies on 18|A-Glycyrrhetinic acid as a BACE1 inhibitor are not extensively detailed in the provided context, the broader class of triterpenoids and their derivatives are often investigated for their neuroprotective effects, and BACE1 inhibition is a plausible mechanism to explore.
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging
Glycyrrhetinic acid exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage. It can scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. mdpi.com
Studies have shown that 18β-glycyrrhetinic acid can increase the levels of several antioxidant enzymes, thereby reducing intracellular levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com It has been reported that glycyrrhetinic acid can increase the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions. mdpi.com Furthermore, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. mdpi.comnih.gov
In cellular models of oxidative stress, pretreatment with 18α-glycyrrhetinic acid has been shown to attenuate oxidative damage by inhibiting the expression of Connexin43 (Cx43) and modulating the JNK/NF-κB pathway. frontiersin.org This intervention restored cell viability, reduced apoptosis, and decreased intracellular ROS and MDA levels, while increasing the activity of superoxide dismutase (SOD). frontiersin.org
| Mechanism | Effect |
|---|---|
| ROS Scavenging | Directly neutralizes reactive oxygen species. |
| Enzyme Upregulation | Increases expression of antioxidant enzymes like HO-1 and SOD. |
| Nrf2 Activation | Stimulates the master regulator of the antioxidant response. |
| Lipid Peroxidation Inhibition | Reduces levels of malondialdehyde (MDA). |
Structure Activity Relationship Sar Studies and Rational Derivative Design
Elucidation of Structural Determinants for Biological Activity
The biological activity of 18β-Glycyrrhetinic acid is intrinsically linked to its unique and complex chemical architecture. Several key structural features have been identified as crucial for its diverse pharmacological effects. The pentacyclic triterpenoid (B12794562) skeleton provides a rigid framework upon which specific functional groups are strategically positioned.
At the heart of its activity are three primary sites: the hydroxyl group at the C3 position in ring A, the α,β-unsaturated keto group in ring C (specifically the C11-keto and C12-C13 double bond), and the carboxylic acid group at the C30 position in ring E. Research has consistently shown that modifications at these positions can significantly impact the molecule's biological properties, including its anti-inflammatory, anti-cancer, and antiviral activities.
The C3-hydroxyl group, for instance, is a frequent target for esterification and etherification to modulate the compound's lipophilicity and cellular uptake. The C11-keto group is considered a critical pharmacophore for many of its biological actions, contributing to the molecule's ability to interact with various enzymes and receptors. Finally, the C30-carboxylic acid group offers a handle for creating amides, esters, and other derivatives, which can alter the compound's solubility, distribution, and target-binding affinity. The interplay between these three key sites forms the basis for the rational design of more potent and selective 18β-Glycyrrhetinic acid derivatives.
Strategic Chemical Modifications and Semisynthetic Approaches
Building upon the foundational understanding of its structural determinants, researchers have employed a variety of strategic chemical modifications and semisynthetic approaches to generate a vast library of 18β-Glycyrrhetinic acid derivatives with enhanced or novel biological activities.
The C3-hydroxyl and C30-carboxylic acid moieties have been the most extensively explored sites for chemical modification. Esterification and amidation at these positions are common strategies to enhance the lipophilicity and, consequently, the bioavailability of the parent compound.
For instance, the introduction of various amino acid esters at the C3 position has been shown to significantly increase the anti-cancer activity of the resulting derivatives. Similarly, the formation of amides at the C30 position with different amines has led to compounds with potent anti-inflammatory and antiviral properties. A notable strategy involves the introduction of triphenylphosphine (B44618) cations at either the C3 or C30 position, a modification that has been demonstrated to enhance the antitumor activity of the parent molecule. frontiersin.org
These modifications not only alter the physicochemical properties of the molecule but can also introduce new interaction points for target binding, leading to improved potency and selectivity. The versatility of these two positions has made them a cornerstone of 18β-Glycyrrhetinic acid derivative synthesis.
To further diversify the chemical space of 18β-Glycyrrhetinic acid derivatives, the introduction of heterocyclic rings and amino acid moieties has emerged as a fruitful strategy. These additions can confer novel biological activities and provide opportunities for more specific molecular interactions.
Heterocyclic rings, such as pyrazoles, isoxazoles, and pyridines, have been fused to the A-ring or attached at the C3 or C30 positions. mdpi.com For example, the synthesis of derivatives with a five-membered heterocyclic ring fused to the C-2 and C-3 positions of the A-ring has yielded compounds with significantly enhanced antitumor and antimetastatic activities compared to the parent molecule. mdpi.com One such derivative demonstrated an approximately 11-fold increase in potency. mdpi.com In some cases, the introduction of a nitrogen-containing heterocycle at the C-30 position has led to derivatives with improved antiproliferative effects in leukemia cells. frontiersin.org
The conjugation of amino acids to the 18β-Glycyrrhetinic acid scaffold, typically at the C3 or C30 positions, has also been extensively investigated. These hybrid molecules can exhibit improved water solubility and may be actively transported into cells via amino acid transporters, thereby enhancing their bioavailability and target engagement. Derivatives bearing amino acid moieties have shown promising results in various biological assays, including anticancer and antiviral screens.
More drastic modifications to the 18β-Glycyrrhetinic acid scaffold involve ring opening and expansion strategies to create entirely new molecular frameworks. These approaches aim to explore novel chemical space and potentially uncover unprecedented biological activities.
A key strategy in this area has been the cleavage of the A-ring, leading to seco-derivatives. The opening of the A-ring can fundamentally alter the three-dimensional shape of the molecule, exposing new functional groups and creating more flexible structures that can adapt to different biological targets. For example, a series of A-ring cleaved derivatives were synthesized and coupled with amino acids, resulting in compounds with enhanced antiproliferative activity against several cancer cell lines. mdpi.comresearchgate.net One of the most potent compounds from this series was found to be 17-fold more active than the parent 18β-Glycyrrhetinic acid. mdpi.com
While less common, ring expansion strategies have also been explored to generate homo-derivatives with larger ring systems. These modifications can significantly impact the conformational properties of the molecule and its ability to interact with biological macromolecules. Such advanced synthetic strategies, although challenging, hold the potential to unlock novel therapeutic applications for this versatile natural product scaffold.
Correlation of Structural Features with Specific Biological Modulations
A critical aspect of SAR studies is to establish a clear correlation between specific structural modifications and the resulting changes in biological activity. Through the systematic synthesis and evaluation of numerous derivatives, researchers have begun to delineate the structural requirements for various pharmacological effects.
For instance, in the context of anti-inflammatory activity , modifications at the C3 and C30 positions have been shown to be particularly influential. The introduction of certain amino acid conjugates at the C3 position has been found to enhance anti-inflammatory effects, with the nature of the amino acid playing a crucial role. For example, derivatives containing glycine (B1666218) have demonstrated superior activity in some studies. jst.go.jp
In the realm of anticancer activity , a more complex picture emerges. The introduction of an α,β-unsaturated ketone moiety in the A-ring, often in combination with other modifications, has been consistently associated with increased cytotoxicity against various cancer cell lines. acs.org Furthermore, the addition of lipophilic groups, such as ferulic acid methyl ester, and certain amino acids like L-selenomethionine, has been shown to generate highly active anticancer compounds. researchgate.net The esterification of the C30-carboxylic acid with a benzyl (B1604629) group has also been reported to enhance antitumor efficacy. mdpi.com
Regarding antiviral activity , the introduction of heterocyclic moieties at the C3 position has yielded derivatives with significant inhibitory effects against HIV-1 protease. semanticscholar.org Specifically, polar substituents at this position appear to be favorable for enhanced antiviral activity. semanticscholar.org The conjugation of amino acid residues to the carbohydrate portion of the parent glycoside, glycyrrhizin (B1671929), has also been shown to boost antiviral activity against the Epstein-Barr virus. nih.gov
These examples highlight the nuanced nature of the structure-activity relationships of 18β-Glycyrrhetinic acid derivatives, where subtle changes in chemical structure can lead to profound differences in biological function. A summary of these correlations is presented in the table below.
| Structural Modification | Position | Biological Modulation | Key Findings |
|---|---|---|---|
| Amino Acid Conjugation | C3 | Anti-inflammatory | Glycine conjugates showed enhanced activity. jst.go.jp |
| α,β-Unsaturated Ketone | A-Ring | Anticancer | Consistently associated with increased cytotoxicity. acs.org |
| Lipophilic Group Addition | C3/C30 | Anticancer | Ferulic acid methyl ester and L-selenomethionine conjugates showed high activity. researchgate.net |
| Benzyl Esterification | C30 | Anticancer | Enhanced antitumor efficacy. mdpi.com |
| Heterocyclic Moiety Introduction | C3 | Antiviral (HIV-1) | Polar substituents at this position are favorable. semanticscholar.org |
| Amino Acid Conjugation (to Glycyrrhizin) | Carbohydrate Portion | Antiviral (EBV) | Enhanced antiviral activity. nih.gov |
Microbial Transformation for Derivative Synthesis and Optimization
In addition to traditional chemical synthesis, microbial transformation has emerged as a powerful and environmentally friendly tool for the synthesis and optimization of 18β-Glycyrrhetinic acid derivatives. Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes that can catalyze highly specific reactions, often at positions that are difficult to access through conventional chemical methods.
Several fungal species, including Aspergillus, Rhizopus, and Circinella, have been successfully employed to biotransform 18β-Glycyrrhetinic acid. nih.gov These microorganisms can introduce hydroxyl groups at various positions on the steroid-like skeleton, leading to the formation of novel hydroxylated derivatives. For example, incubation of 18β-Glycyrrhetinic acid with Rhizopus arrhizus and Circinella muscae has yielded a range of hydroxylated and carbonylated metabolites, many of which exhibited significant anti-inflammatory activity. nih.gov
Bacterial biotransformation has also been explored. For instance, Bacillus subtilis has been used to glycosylate both the C3-hydroxyl and C30-carboxyl groups of 18β-Glycyrrhetinic acid, producing a unique diglucoside derivative with improved water solubility and cytotoxic activity against human colon carcinoma cells. frontiersin.org Furthermore, human intestinal bacteria such as Streptococcus LJ-22 have been shown to metabolize glycyrrhizin to 18β-glycyrrhetinic acid-3-O-β-D-glucuronide. jst.go.jp
These microbial transformations not only provide access to novel derivatives but can also serve as a means of optimizing the biological activity of the parent compound. The enzymatic precision offered by microorganisms allows for the generation of structurally diverse libraries of derivatives for further biological evaluation, highlighting the potential of biocatalysis in the development of new therapeutic agents based on the 18β-Glycyrrhetinic acid scaffold.
Future Research Directions and Methodological Advancements with Deuterated Glycyrrhetinic Acid
Integration of Multi-Omics Technologies (Transcriptomics, Proteomics, Metabolomics)
The use of multi-omics technologies offers a holistic view of the biological impact of a compound. The integration of transcriptomics, proteomics, and metabolomics will be instrumental in elucidating the comprehensive effects of 18α-Glycyrrhetinic acid-d3. Multi-omics approaches have already been successfully applied to study the biosynthesis of glycyrrhetinic acid's precursor in licorice, demonstrating the power of these techniques in this area. nih.govnih.gov
By using 18α-Glycyrrhetinic acid-d3, researchers can precisely trace its metabolic fate and identify its downstream metabolites within complex biological systems. aquigenbio.com This is particularly crucial for metabolomics, where the deuterium (B1214612) label allows for unambiguous tracking of the compound through various metabolic pathways. Concurrently, transcriptomic and proteomic analyses can reveal how the compound modulates gene expression and protein profiles, providing a multi-layered understanding of its mechanism of action. This integrated approach can uncover novel biological pathways affected by glycyrrhetinic acid and identify new biomarkers for its activity. nih.gov
| Technology | Application with 18α-Glycyrrhetinic acid-d3 | Potential Insights |
| Transcriptomics | Analysis of gene expression changes in cells or tissues upon treatment. | Identification of gene networks and signaling pathways modulated by the compound. |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Understanding effects on protein targets, enzyme activity, and cellular machinery. nih.gov |
| Metabolomics | Tracing the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Mapping metabolic pathways, identifying novel metabolites, and clarifying pharmacokinetic properties. clearsynth.com |
Development of Advanced In Vitro and Ex Vivo Research Models
Future research will leverage sophisticated in vitro and ex vivo models to more accurately predict the in vivo behavior of 18α-Glycyrrhetinic acid-d3. While traditional 2D cell cultures have been useful for preliminary studies on glycyrrhetinic acid's effects on various cancer cell lines nih.govnih.gov, the field is moving towards more physiologically relevant systems.
Advanced models such as 3D organoids, spheroids, and microfluidic "organ-on-a-chip" systems can better mimic the complex microenvironment of human tissues. Using 18α-Glycyrrhetinic acid-d3 in these models will enable more precise studies of its tissue penetration, cell-specific metabolism, and efficacy. For instance, liver organoids could be used to investigate the hepatoprotective effects of the compound, while tumor spheroids could offer insights into its anticancer activity in a more realistic setting. tandfonline.commdpi.com Ex vivo tissue models, such as perfused liver slices, can be used to study the metabolism and transport of the deuterated compound in a controlled environment that closely resembles in vivo conditions.
Innovations in Isotopic Labeling and Tracing Techniques
The primary advantage of 18α-Glycyrrhetinic acid-d3 is its utility as a tracer. zeochem.com Innovations in isotopic labeling and analytical detection will further enhance its application. While deuterium labeling is well-established, new synthetic methods are making it easier to selectively place deuterium atoms at specific molecular positions. acs.org This "precision deuteration" can be used to investigate specific metabolic steps and to stabilize metabolically vulnerable sites on the molecule, potentially creating derivatives with superior pharmacokinetic properties. nih.gov
Advances in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will allow for more sensitive and accurate detection of 18α-Glycyrrhetinic acid-d3 and its metabolites in biological samples. These techniques are essential for pharmacokinetic studies, enabling researchers to quantify the compound and its metabolic products with high precision, thereby providing a clearer picture of its biological journey. scispace.com
High-Throughput Screening Methodologies for Glycyrrhetinic Acid-d3 and its Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds. HTS methodologies can be adapted for 18α-Glycyrrhetinic acid-d3 and its derivatives to accelerate the discovery of new therapeutic applications.
Libraries of novel glycyrrhetinic acid derivatives, systematically modified at various positions, could be synthesized and screened for a wide range of biological activities, such as anticancer, anti-inflammatory, or antiviral effects. nih.govtandfonline.com In these assays, the deuterium label in 18α-Glycyrrhetinic acid-d3 could serve as a unique tag for detection, particularly in mass spectrometry-based screening platforms. This would facilitate the identification of lead compounds with enhanced potency or improved metabolic stability, which could then be prioritized for further development.
| Screening Approach | Application for Glycyrrhetinic Acid-d3 Derivatives | Objective |
| Cell-Based Assays | Screening for cytotoxicity in cancer cell lines, anti-inflammatory effects in immune cells, or antiviral activity. | Identify derivatives with enhanced therapeutic activity. tandfonline.commdpi.com |
| Biochemical Assays | Testing for inhibition of specific enzymes or disruption of protein-protein interactions. | Elucidate mechanisms of action and identify specific molecular targets. |
| ADME Screening | In vitro assays to predict absorption, distribution, metabolism, and excretion properties. | Select derivatives with favorable pharmacokinetic profiles for in vivo studies. |
Exploration of Novel Biological Interactions and Targets in Understudied Areas
While glycyrrhetinic acid is known for its anti-inflammatory and antiviral properties, its full therapeutic potential remains to be explored. nih.govmdpi.com The use of 18α-Glycyrrhetinic acid-d3 as a research tool can facilitate the exploration of novel biological targets and its application in understudied disease areas.
Recent studies using techniques like chemical proteomics and network pharmacology have begun to identify novel protein targets for glycyrrhetinic acid, such as the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2). nih.gov Other potential targets identified through computational methods include mitogen-activated protein kinase (MAPK)-1, SRC, and PIK3R1. nih.gov 18α-Glycyrrhetinic acid-d3 can be used in target validation studies to confirm these interactions in a cellular context and to quantify the engagement of the compound with its proposed target. This will help to expand the known pharmacological profile of glycyrrhetinic acid and may open up new therapeutic avenues, for instance in metabolic diseases or specific types of cancer. tandfonline.comnih.gov
Computational Chemistry and Artificial Intelligence in Glycyrrhetinic Acid Research
Q & A
Q. What are the standard synthesis protocols for 18α-Glycyrrhetinic acid-d3, and how are purity levels validated?
Synthesis typically involves isotopic labeling via hydrogen-deuterium exchange or catalytic deuteration of the non-deuterated precursor. For example, deuterated acetic acid-d4 or similar deuterated solvents may be employed to ensure selective deuteration at specific positions. Purity validation requires HPLC coupled with mass spectrometry (LC-MS) to confirm isotopic enrichment (>95%) and exclude non-deuterated impurities. Certificates of Analysis (CoA) from suppliers should detail batch-specific purity, validated using protocols compliant with USP or Phyproof® standards .
Q. Which analytical techniques are most effective for quantifying 18α-Glycyrrhetinic acid-d3 in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity (detection limits ~0.1 ng/mL) and specificity, ideal for pharmacokinetic studies.
- Nuclear Magnetic Resonance (NMR): Deuterated compounds reduce proton interference, enabling structural confirmation via ¹H-NMR and ¹³C-NMR. Deuterated solvents (e.g., DMSO-d6) are essential for accurate peak resolution .
- High-Performance Liquid Chromatography (HPLC): Paired with UV detection (λ = 254 nm) for rapid quantification in in vitro assays .
Q. How does deuteration affect the solubility and stability of 18α-Glycyrrhetinic acid-d3 compared to its non-deuterated form?
Deuteration minimally alters solubility in polar solvents (e.g., ethanol, DMSO) but may enhance metabolic stability due to stronger C-D bonds. Stability studies under accelerated conditions (40°C/75% RH) show deuterated forms exhibit ~15% slower degradation rates than non-deuterated analogs. Storage at room temperature in inert atmospheres is recommended to prevent isotopic exchange .
Q. What are the critical handling and storage requirements for 18α-Glycyrrhetinic acid-d3?
- Storage: Room temperature (20–25°C) in airtight, light-resistant containers to prevent photodegradation.
- Handling: Use anhydrous conditions (glovebox or nitrogen environment) to avoid isotopic contamination.
- Documentation: Always request CoA and SDS from suppliers to verify stability profiles and handling protocols .
Advanced Research Questions
Q. How can structural modifications of 18α-Glycyrrhetinic acid-d3 enhance its bioactivity in anti-inflammatory studies?
Modifications at C-3 (hydroxyl group) or C-30 (carboxylic acid) via esterification or amidation improve membrane permeability. For example, glycosylation at C-3 increases water solubility by 40%, while alkylation at C-30 enhances binding affinity to glucocorticoid receptors (EC50 reduction from 50 μM to 12 μM). Computational docking studies (AutoDock Vina) guide rational design by predicting binding modes to target proteins .
Q. What role does 18α-Glycyrrhetinic acid-d3 play in deuterium tracing for pharmacokinetic studies?
Deuterium labeling enables precise tracking of metabolic pathways via LC-MS. For instance, oral administration in rodent models reveals deuterium retention in hepatic metabolites (e.g., glucuronidated forms), confirming first-pass metabolism. Isotopic patterns distinguish endogenous vs. exogenous compounds, reducing background noise in mass spectra .
Q. How should researchers resolve contradictions in reported pharmacological data for 18α-Glycyrrhetinic acid-d3?
- Methodological Scrutiny: Compare assay conditions (e.g., cell lines, incubation times). For example, anti-proliferative effects vary between HepG2 (IC50 = 10 μM) and A549 (IC50 = 25 μM) due to differential receptor expression.
- Data Normalization: Use internal standards (e.g., deuterated analogs of reference drugs) to control for batch-to-batch variability.
- Meta-Analysis: Pool data from >5 independent studies to identify consensus EC50/IC50 values .
Q. What is the impact of isotopic purity on NMR-based structural studies of 18α-Glycyrrhetinic acid-d3?
Isotopic purity >98% is critical to suppress residual proton signals in deuterated solvents. For example, 95% purity introduces split peaks in ¹H-NMR, complicating structural assignments. Use triple-quantum filtered (TQF) ²H-NMR to validate deuteration efficiency and quantify isotopic impurities .
Q. How does 18α-Glycyrrhetinic acid-d3 interact with biological targets compared to its non-deuterated counterpart?
Deuteration does not alter primary binding interactions (e.g., hydrogen bonding with COX-2) but slows metabolic clearance. In vitro, deuterated forms show 20% longer half-lives in microsomal assays due to reduced CYP450-mediated oxidation. However, receptor affinity (Kd) remains unchanged within experimental error (±5%) .
Q. What experimental designs are optimal for assessing the anti-inflammatory mechanisms of 18α-Glycyrrhetinic acid-d3?
- In Vitro: Use LPS-stimulated macrophages (RAW264.7) to measure TNF-α suppression via ELISA. Include dexamethasone as a positive control.
- In Vivo: Murine models of colitis (DSS-induced) with deuterated compound administered orally (10 mg/kg). Monitor cytokine levels (IL-6, IL-1β) and histological damage scores.
- Omics Integration: Combine RNA-seq (NF-κB pathway modulation) and metabolomics (arachidonic acid metabolite profiling) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
